molecular formula C12H14BrN3OS B10929160 4-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]thiophene-2-carboxamide

4-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B10929160
M. Wt: 328.23 g/mol
InChI Key: ROZBHLLHMNBKPP-UHFFFAOYSA-N
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Description

4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a bromine atom, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N~2~-[1-(1-ETHYL-1H-PYRAZOL-3-YL)ETHYL]-2-THIOPHENECARBOXAMIDE is unique due to its combination of a bromine atom, a pyrazole ring, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C12H14BrN3OS

Molecular Weight

328.23 g/mol

IUPAC Name

4-bromo-N-[1-(1-ethylpyrazol-3-yl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H14BrN3OS/c1-3-16-5-4-10(15-16)8(2)14-12(17)11-6-9(13)7-18-11/h4-8H,3H2,1-2H3,(H,14,17)

InChI Key

ROZBHLLHMNBKPP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C(C)NC(=O)C2=CC(=CS2)Br

Origin of Product

United States

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